molecular formula C25H16ClN B13688683 4-Chloro-2,6-diphenylbenzo[h]quinoline

4-Chloro-2,6-diphenylbenzo[h]quinoline

Katalognummer: B13688683
Molekulargewicht: 365.9 g/mol
InChI-Schlüssel: OVDWEPNWQBGRDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2,6-diphenylbenzo[h]quinoline is a heterocyclic aromatic compound with the molecular formula C25H16ClN. It is a derivative of benzo[h]quinoline, characterized by the presence of a chlorine atom at the 4-position and phenyl groups at the 2- and 6-positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-diphenylbenzo[h]quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminobenzophenone and 2-chlorobenzaldehyde in the presence of a base can lead to the formation of the desired compound. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2,6-diphenylbenzo[h]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

4-Chloro-2,6-diphenylbenzo[h]quinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chloro-2,6-diphenylbenzo[h]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-2,6-diphenylbenzo[h]quinoline is unique due to the combination of the chlorine atom and phenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C25H16ClN

Molekulargewicht

365.9 g/mol

IUPAC-Name

4-chloro-2,6-diphenylbenzo[h]quinoline

InChI

InChI=1S/C25H16ClN/c26-23-16-24(18-11-5-2-6-12-18)27-25-20-14-8-7-13-19(20)21(15-22(23)25)17-9-3-1-4-10-17/h1-16H

InChI-Schlüssel

OVDWEPNWQBGRDY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)N=C(C=C3Cl)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.